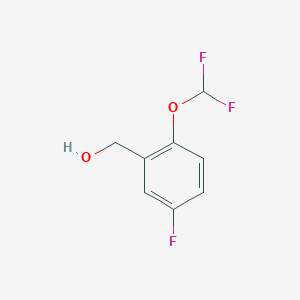

2-(二氟甲氧基)-5-氟苄醇

描述

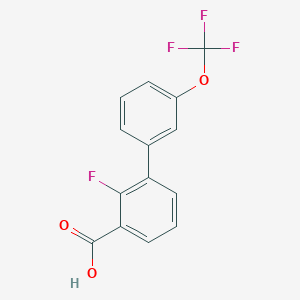

“2-(Difluoromethoxy)-5-fluorobenzyl alcohol” is an organic compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 . The compound is used for research and development purposes .

Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .Chemical Reactions Analysis

Alcohols undergo various chemical reactions, mainly at the functional group. They can undergo oxidation to produce aldehydes and ketones . Dehydration is another common reaction of alcohols, which can produce either alkenes or ethers .Physical And Chemical Properties Analysis

Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is governed by the hydroxyl group present .科学研究应用

Synthesis of Complex Molecules

2-(Difluoromethoxy)-5-fluorobenzyl alcohol: serves as a versatile building block in organic synthesis. Its ability to introduce difluoromethyl ether groups into complex molecules is valuable for pharmaceuticals, where such modifications can enhance the metabolic stability and bioavailability of therapeutic agents .

Material Science

In material science, this compound is used to modify surface properties of materials. For example, it can be used to create hydrophobic coatings that repel water, which is beneficial for creating self-cleaning surfaces and protective coatings .

Industrial Processes

The alcohol group in 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can undergo various chemical reactions, making it useful in industrial processes. It can be transformed into esters or ethers, which are used as solvents or intermediates in the synthesis of other industrial chemicals .

Medicinal Chemistry

This compound is used in medicinal chemistry for the synthesis of fluorinated compounds. Fluorine atoms can greatly influence the biological activity of a molecule, making 2-(Difluoromethoxy)-5-fluorobenzyl alcohol a key ingredient in the development of new drugs .

Catalysis

The difluoromethoxy group can act as a ligand in catalytic systems, influencing the reactivity and selectivity of catalytic reactions. This is particularly useful in asymmetric synthesis, where the creation of chiral centers is crucial .

Environmental Chemistry

2-(Difluoromethoxy)-5-fluorobenzyl alcohol: can be used in environmental chemistry to study the degradation of fluorinated compounds in the environment. Understanding its breakdown products and pathways is essential for assessing the environmental impact of fluorinated chemicals .

作用机制

- Specifically, it interacts with gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .

Target of Action

Mode of Action

- It acts as an agonist at GABA receptors, enhancing inhibitory neurotransmission. It blocks NMDA receptors, reducing excitatory neurotransmission. It modestly increases dopamine release from the nucleus accumbens. Its actions on dopaminergic and opioid peptidergic systems contribute to the reinforcing effect of alcohol. After prolonged exposure, downregulation of GABAergic and upregulation of NMDA glutamatergic systems typically occur .

Biochemical Pathways

Action Environment

属性

IUPAC Name |

[2-(difluoromethoxy)-5-fluorophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRHLUOBUKCJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-5-fluorobenzyl alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

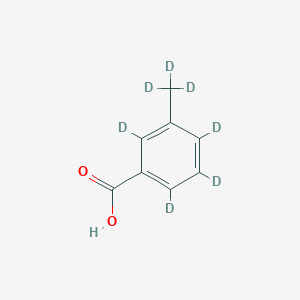

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)

![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)

![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)

![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)